molecular formula C8H10ClNO3 B11716720 Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride

Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride

Cat. No.: B11716720
M. Wt: 203.62 g/mol
InChI Key: IHAGWKJJSCLWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyridine compounds .

Scientific Research Applications

Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride include:

Uniqueness

This compound is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 3-hydroxypyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h3-5,10H,2H2,1H3;1H

InChI Key

IHAGWKJJSCLWGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.